molecular formula C14H19BrN2O2 B5760331 ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate

ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate

Número de catálogo B5760331
Peso molecular: 327.22 g/mol
Clave InChI: VYBZKVJHORKSTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate, also known as BRL-15572, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological disorders.

Mecanismo De Acción

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysregulation of this pathway has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate modulates the activity of the mesolimbic pathway and reduces drug-seeking behavior and reinstatement of drug use in animal models of addiction. ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate also reduces psychotic symptoms in animal models of schizophrenia by modulating the activity of the mesolimbic pathway.
Biochemical and Physiological Effects:
ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.47 nM. ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has also been shown to have selectivity for the dopamine D3 receptor over other dopamine receptors, with selectivity ratios ranging from 11 to 155. In animal models, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to have a long half-life and a high brain penetration, indicating that it can effectively modulate the activity of the mesolimbic pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of the mesolimbic pathway without affecting other dopamine receptors. Additionally, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has a long half-life and high brain penetration, which allows for sustained modulation of the mesolimbic pathway. However, one limitation of using ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its potential off-target effects, which may affect the interpretation of results.

Direcciones Futuras

For the study of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate include further preclinical studies to investigate its therapeutic potential in the treatment of neurological disorders. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may provide new insights into the role of the mesolimbic pathway in reward processing and motivation. Finally, the use of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in combination with other drugs may provide new therapeutic strategies for the treatment of addiction, Parkinson's disease, and schizophrenia.

Métodos De Síntesis

The synthesis of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl 4-(bromomethyl)benzoate with 1-(3-aminopropyl)piperazine in the presence of a base, followed by the esterification of the resulting carboxylic acid with ethanol. The final product is obtained through recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has shown promising results in reducing drug-seeking behavior and reinstatement of drug use in animal models of addiction. Additionally, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to improve motor function in animal models of Parkinson's disease and reduce psychotic symptoms in animal models of schizophrenia.

Propiedades

IUPAC Name

ethyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBZKVJHORKSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.